molecular formula C16H18N2O3S B5805368 5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B5805368
M. Wt: 318.4 g/mol
InChI Key: HSOFWKUJLQBIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and an amino group attached to the thiazole ring, as well as a pentanoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-12-15(11-7-4-3-5-8-11)18-16(22-12)17-13(19)9-6-10-14(20)21/h3-5,7-8H,2,6,9-10H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOFWKUJLQBIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CCCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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